Disodium 1-amino-4-((3-((2-bromo-1-oxoallyl)amino)-2,4,6-trimethyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
Description
Chemical Identity and Nomenclature of Disodium 1-amino-4-((3-((2-bromo-1-oxoallyl)amino)-2,4,6-trimethyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
The compound’s systematic IUPAC name reflects its intricate structure, which includes an anthraquinone core modified with sulfonate, amino, bromoacrylamido, and trimethylphenyl groups. Key features include:
- Anthraquinone backbone : A planar, conjugated system responsible for color absorption and stability.
- Sulfonate groups : At positions 2 and 5, enhancing water solubility and ionic character.
- Bromoacrylamido group : A reactive halogen-containing moiety enabling covalent bonding with substrates.
- Trimethylphenyl group : At position 3, providing steric and electronic modulation to optimize dye-fiber interactions.
The structural complexity of this compound necessitates precise synthetic control to ensure purity and functionality, as seen in analogous anthraquinone dyes.
Historical Development in Anthraquinone Dye Chemistry
Anthraquinone dyes have evolved significantly since the isolation of alizarin from madder plants in the 19th century. The synthesis of synthetic anthraquinone derivatives began in 1869, marking a shift toward tailored dye properties. Key milestones include:
- Early synthetic dyes : Nitration and sulfonation of anthraquinone produced precursors like 1-aminoanthraquinone, enabling diverse functionalization.
- Reactive dye innovation : The 1949 patent of Reactive Blue 19, a sulfonated anthraquinone dye, established the viability of covalent bonding with cellulose fibers.
- Modern modifications : Introduction of bromoacrylamido groups and alkyl substituents, as seen in this compound, improved dye-substrate affinity and colorfastness.
This compound exemplifies the progression toward multifunctional dyes that balance solubility, reactivity, and environmental stability.
Position Within Reactive Dye Classifications
Reactive dyes are categorized by their reactive groups, temperature requirements, and application methods. This compound aligns with the following classifications:
- Reactive group : Halogen-based (bromoacrylamido), facilitating nucleophilic substitution with hydroxyl or amino groups in fibers.
- Temperature class : Likely a hot brand dye , requiring elevated temperatures (60–90°C) for optimal fixation, given the stability of its bromo group.
- Application domain : Suitable for cellulose-based textiles, where sulfonate groups enhance hydrophilicity and dye penetration.
Comparative analysis with other reactive dyes reveals its unique advantages:
This compound’s tailored structure underscores its role in advancing dye efficiency and versatility within the reactive dye spectrum.
Properties
CAS No. |
65147-24-2 |
|---|---|
Molecular Formula |
C26H20BrN3Na2O9S2 |
Molecular Weight |
708.5 g/mol |
IUPAC Name |
disodium;1-amino-4-[3-(2-bromoprop-2-enoylamino)-2,4,6-trimethyl-5-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C26H22BrN3O9S2.2Na/c1-10-21(11(2)25(41(37,38)39)12(3)22(10)30-26(33)13(4)27)29-16-9-17(40(34,35)36)20(28)19-18(16)23(31)14-7-5-6-8-15(14)24(19)32;;/h5-9,29H,4,28H2,1-3H3,(H,30,33)(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2 |
InChI Key |
TVWBPUZDERZRMO-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C(=C(C(=C1NC(=O)C(=C)Br)C)S(=O)(=O)[O-])C)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 1-amino-4-((3-((2-bromo-1-oxoallyl)amino)-2,4,6-trimethyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate involves multiple steps, starting with the preparation of the anthracene derivative. The key steps include:
Nitration and Reduction: Anthracene is first nitrated to form 1-nitroanthracene, which is then reduced to 1-aminoanthracene.
Sulfonation: The aminoanthracene is sulfonated to introduce sulfonate groups at specific positions.
Bromination and Amidation: The sulfonated aminoanthracene undergoes bromination followed by amidation with 2-bromo-1-oxoallyl to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Disodium 1-amino-4-((3-((2-bromo-1-oxoallyl)amino)-2,4,6-trimethyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulfonate derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Disodium 1-amino-4-((3-((2-bromo-1-oxoallyl)amino)-2,4,6-trimethyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Utilized in the development of medical devices, particularly as a color additive in contact lenses.
Industry: Widely used in the textile industry for dyeing fabrics and other materials.
Mechanism of Action
The mechanism of action of Disodium 1-amino-4-((3-((2-bromo-1-oxoallyl)amino)-2,4,6-trimethyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate involves its interaction with specific molecular targets. The compound binds to certain proteins and enzymes, altering their activity and function. The sulfonate groups enhance its solubility and facilitate its interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The target compound belongs to a family of anthraquinone sulphonates with diverse substituents. Below is a comparative analysis of key analogues:
Key Observations:
- Substituent Bulkiness: The benzoylamino-methyl groups in increase steric hindrance, reducing reactivity but enhancing binding to hydrophobic substrates like polyester fibers.
- Solubility : Methoxy () and sulphonato groups enhance aqueous solubility, whereas benzothiazolylthio () introduces sulfur-based hydrophobicity.
Spectral and Reactive Properties
- UV-Vis Absorption: Anthraquinones with electron-donating groups (e.g., methoxy in ) exhibit redshifted absorption compared to electron-withdrawing substituents (e.g., chloro in ). The target compound’s bromo-oxoallyl group may induce unique spectral shifts.
- Reactivity : The 2-bromo-1-oxoallyl moiety in the target compound is prone to nucleophilic substitution, enabling covalent bonding in dye fixation . In contrast, the benzothiazolylthio group in participates in radical reactions.
Biological Activity
Disodium 1-amino-4-((3-((2-bromo-1-oxoallyl)amino)-2,4,6-trimethyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is a complex organic compound with significant biological activity. Its unique chemical structure incorporates multiple functional groups that contribute to its reactivity and potential applications in biological systems. This article reviews the biological activity of this compound based on diverse research findings.
Molecular Characteristics:
- Molecular Formula: C26H20BrN3Na2O9S2
- Molar Mass: 708.47 g/mol
- CAS Number: 65147-24-2
- EINECS Number: 265-515-7
The compound features a sulfonate group, amino groups, and a bromo substituent, which are critical for its interaction with biological molecules.
Biological Activity
Disodium 1-amino-4-(3-(2-bromo-1-oxoallyl)amino)-2,4,6-trimethyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate exhibits various biological activities:
Antimicrobial Activity
Research indicates that compounds similar to disodium 1-amino derivatives possess notable antimicrobial properties. For instance:
- Antibacterial Effects: Some derivatives have shown antibacterial activities comparable to standard antibiotics like Streptomycin, indicating potential for use in treating bacterial infections .
Anticancer Properties
Studies suggest that anthracene derivatives can exhibit anticancer activity. The mechanism often involves the generation of reactive oxygen species (ROS), which induce apoptosis in cancer cells:
- Cell Line Studies: In vitro studies on various cancer cell lines have demonstrated that these compounds can inhibit cell proliferation and induce cell death through ROS-mediated pathways.
The biological activity of disodium 1-amino derivatives is largely attributed to their ability to interact with DNA and proteins:
- DNA Intercalation: The planar structure of the anthracene moiety allows it to intercalate into DNA, disrupting replication and transcription processes.
- Protein Binding: The amino and sulfonate groups facilitate binding to various proteins, potentially altering their function and leading to apoptotic signaling pathways.
Study 1: Antimicrobial Evaluation
A study evaluating the antimicrobial properties of disodium 1-amino derivatives reported significant inhibition of bacterial growth in both Gram-positive and Gram-negative strains. The compound was tested against:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest a broad-spectrum antimicrobial potential.
Study 2: Anticancer Activity in Cell Lines
In a recent study involving human cancer cell lines (e.g., HeLa and MCF7), disodium 1-amino derivatives were found to reduce cell viability significantly:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF7 | 30 |
The observed cytotoxicity was linked to increased levels of oxidative stress markers in treated cells.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and purifying this anthraquinone-derived sulphonate compound?
- Methodological Answer : Synthesis typically involves sequential functionalization of the anthraquinone core. For example:
- Step 1 : Bromoallyl coupling to the anthraquinone backbone via nucleophilic substitution under alkaline conditions (pH 9–11) at 60–80°C .
- Step 2 : Sulphonation using sodium sulphite in a refluxing aqueous-organic biphasic system to ensure regioselectivity .
- Purification : Gradient elution via reverse-phase HPLC (C18 column, methanol/water with 0.1% formic acid) to isolate the disodium salt .
Q. How can researchers characterize the solubility and stability of this compound under varying experimental conditions?
- Methodological Answer :
- Solubility : Test in buffered solutions (pH 2–12) and organic solvents (DMF, DMSO) using UV-Vis spectroscopy to monitor absorbance at λmax (~520 nm for anthraquinone derivatives) .
- Stability : Conduct accelerated degradation studies under thermal stress (40–80°C) and UV irradiation, with LC-MS to identify breakdown products (e.g., desulphonated intermediates) .
Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological or environmental samples)?
- Methodological Answer :
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use a hydrophilic interaction liquid chromatography (HILIC) column for polar sulphonate retention. Monitor transitions m/z 725 → 607 (sulphonated fragment) and 725 → 452 (anthraquinone core) .
- Fluorescence Detection : Leverage the inherent fluorescence of the anthraquinone moiety (excitation 480 nm, emission 580 nm) for low-concentration detection .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) for this compound?
- Methodological Answer :
- Multi-Technique Validation : Cross-reference experimental / NMR data with density functional theory (DFT)-calculated chemical shifts (B3LYP/6-31G* basis set). Discrepancies >0.5 ppm may indicate solvent effects or proton exchange .
- Dynamic NMR : Perform variable-temperature NMR to detect conformational changes (e.g., rotational barriers in the bromoallyl group) .
Q. What strategies optimize the compound’s photostability for applications in light-driven studies?
- Methodological Answer :
- Additive Screening : Incorporate antioxidants (e.g., ascorbic acid) or UV absorbers (e.g., titanium dioxide nanoparticles) into formulations. Assess via accelerated UV exposure tests .
- Structural Modification : Introduce electron-withdrawing groups (e.g., nitro) at the 2-position of the anthraquinone core to reduce π→π* transition energy .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., DNA or enzymes)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to DNA duplexes (PDB ID: 1BNA). Focus on intercalation energy and sulphonate group interactions with phosphate backbones .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the compound-enzyme complex (e.g., tyrosinase inhibition) under physiological conditions .
Q. What experimental designs address conflicting data on the compound’s redox behavior in electrochemical studies?
- Methodological Answer :
- Controlled Atmosphere Cyclic Voltammetry : Perform experiments under nitrogen to minimize oxygen interference. Compare reduction peaks (-0.3 V to -0.7 V vs. Ag/AgCl) across pH 4–10 buffers .
- Spectroelectrochemistry : Couple electrochemical cells with UV-Vis to correlate redox states with spectral changes (e.g., quinone → hydroquinone transition) .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies between theoretical and experimental LogP values?
- Methodological Answer :
- Partition Coefficient Refinement : Measure experimental LogP via shake-flask method (octanol/water). Compare with software predictions (ChemAxon, ACD/Labs). Adjust for ionization (sulphonates are highly hydrophilic; pKa ~1.5) .
- Ionic Strength Effects : Test LogP in buffered systems (e.g., 0.1 M NaCl) to account for counterion interactions .
Methodological Framework for Further Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
